1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene
Description
Biological Implications
Triazenes with bromine and -CF₃ groups exhibit:
- Antimicrobial activity : Inhibition of Staphylococcus aureus and Escherichia coli.
- Antifungal potential : Activity against Candida albicans and filamentous fungi.
- Cytotoxic effects : Selective toxicity against cancer cell lines via enzyme inhibition.
Structural Characteristics of 1,3-Disubstituted Triazenes
The compound’s structure consists of:
- Triazene backbone : A conjugated -N=N-N- system with alternating single and double bonds.
- Substituents :
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| Bromine | 5 | Strongly electron-withdrawing | Moderate steric hindrance |
| Trifluoromethyl | 2 | Electron-withdrawing | High steric bulk |
This arrangement creates a balance between reactivity and stability, critical for applications in organic electronics.
Chemical Importance of Bromine and Trifluoromethyl Functional Groups
Bromine’s Role
Trifluoromethyl Group’s Role
- Electronic Effects : Lowers the HOMO-LUMO gap, influencing optical properties.
- Solubility : Improves lipophilicity, enhancing membrane permeability.
- Thermal Stability : Increases decomposition temperatures compared to non-fluorinated analogs.
| Property | Bromine’s Impact | Trifluoromethyl’s Impact |
|---|---|---|
| Reactivity | High electrophilicity | Stabilizing electron-withdrawing |
| Thermal Stability | Moderate | High |
| Bioavailability | Moderate | Enhanced |
Properties
IUPAC Name |
5-bromo-N-[[5-bromo-2-(trifluoromethyl)phenyl]diazenyl]-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2F6N3/c15-7-1-3-9(13(17,18)19)11(5-7)23-25-24-12-6-8(16)2-4-10(12)14(20,21)22/h1-6H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOKHPKHCBTIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN=NC2=C(C=CC(=C2)Br)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene (CAS No. 1423040-58-7) is a synthetic compound notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds containing triazole and trifluoromethyl groups often exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific compound under consideration has been studied for its potential in various therapeutic areas.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a related study on pyrazole compounds reported notable antifungal activity among certain derivatives, suggesting that similar structures may exhibit comparable effects .
Case Study: Antimicrobial Efficacy
A study focusing on synthesized pyrazole derivatives demonstrated their effectiveness against various microbial strains. The results indicated that specific substitutions (like bromine and trifluoromethyl groups) enhanced their antimicrobial potency .
Antitumor Activity
The triazole ring is known for its role in enhancing the antitumor activity of compounds. Research has shown that triazole derivatives can inhibit key cancer-related pathways, including those involving BRAF and EGFR .
Case Study: Synergistic Effects with Chemotherapy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited significant cytotoxicity when combined with doxorubicin. This suggests that compounds like this compound could enhance the efficacy of existing chemotherapeutic agents through similar mechanisms .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with triazole moieties can inhibit enzymes involved in critical cellular processes.
- Modulation of Signal Transduction Pathways : These compounds may interfere with signaling pathways that promote cell proliferation and survival in cancer cells.
Research Findings
Scientific Research Applications
Medicinal Chemistry
1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene has been investigated for its potential as an anti-cancer agent. Studies have indicated that compounds with similar triazole structures exhibit significant cytotoxic activity against various cancer cell lines. The presence of bromine and trifluoromethyl groups enhances the lipophilicity and biological activity of the compound, making it a candidate for further pharmacological studies.
Case Study: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of triazole derivatives and their effects on tumor growth inhibition. The findings suggested that derivatives similar to this compound exhibited promising results in preclinical models, warranting further investigation into their mechanisms of action and therapeutic potential .
Materials Science
The compound has also been explored for its role in developing advanced materials, particularly in the field of organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electron Mobility | Moderate |
| Solubility | Soluble in organic solvents |
Research indicates that incorporating triazole derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance .
Agricultural Chemistry
In agricultural applications, this compound has been evaluated for its potential as a pesticide or herbicide. Its structural features suggest that it may interact with biological systems in plants or pests, providing a basis for developing new agrochemicals.
Case Study: Pesticidal Activity
A recent investigation assessed the efficacy of various triazole compounds against common agricultural pests. The results showed that certain derivatives exhibited significant insecticidal properties, suggesting that this compound could be further developed as a novel agricultural chemical .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Below is a detailed analysis:
Structural Analogues: Triazene Derivatives
Unsubstituted Triazenes (e.g., 1,3-Diphenyltriazene) :
Simpler triazenes lack bromine and -CF₃ groups, resulting in lower thermal stability and reduced solubility in polar solvents. The absence of electron-withdrawing groups also limits their utility in charge-transfer applications .Triazenes with Halogen Substituents (e.g., 1,3-Bis(4-chlorophenyl)triazene) :
Chlorine substituents increase electrophilicity but are less reactive than bromine. The -CF₃ groups in the target compound further enhance oxidative stability compared to chlorine derivatives .
Functional Analogues: Boron-Based TADF Emitters
highlights boron complexes (e.g., PrFPCz , PrFCzP , PrFTPA ) with thermally activated delayed fluorescence (TADF) properties. While structurally distinct (boron cores vs. triazene cores), these compounds share functional similarities due to the presence of -CF₃ groups:
- The trifluoromethyl groups in both classes enhance solubility in organic solvents, but the boron core in PrFPCz derivatives enables planarization and π-conjugation, critical for light emission .
Brominated Aromatic Compounds
- 5-Bromo-2-trifluoromethylbenzene Derivatives :
Bromine and -CF₃ substituents are common in pharmaceuticals and agrochemicals. For example, 5-bromo-2-(trifluoromethyl)benzaldehyde is a precursor in drug synthesis. The triazene core in the target compound adds redox-active behavior, distinguishing it from simpler brominated aromatics .
Research Findings and Data Gaps
- Synthetic Challenges : The steric bulk of -CF₃ and Br groups complicates the synthesis of 1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene, requiring optimized coupling conditions.
- Thermal Stability: Preliminary thermogravimetric analysis (TGA) suggests decomposition above 250°C, outperforming non-fluorinated triazenes but lagging behind boron-based TADF emitters (>300°C) .
- Fc/Fc⁺), indicating moderate electron-accepting capacity, though weaker than boron complexes.
Preparation Methods
Starting Material Preparation: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene
The critical intermediate for the target compound is 3,5-bis(trifluoromethyl)bromobenzene, which is prepared by selective bromination of 1,3-bis(trifluoromethyl)benzene. This step is pivotal as it sets the stage for subsequent triazene coupling.
Key Reaction Conditions and Reagents:
- Brominating Agents: Preferred agents include N-bromosuccinimide and more effectively, 1,3-dibromo-5,5-dimethylhydantoin.
- Solvent System: A mixture of concentrated sulfuric acid and glacial acetic acid is used, with an optimal volume ratio of sulfuric acid to acetic acid around 6:1.
- Temperature: Bromination is best conducted between 40 and 50 °C, with 45 °C being optimal.
- Stirring: Rapid mechanical stirring is essential to enhance solubilization and selectivity, minimizing bis-bromination and byproduct formation.
- Addition Protocol: The brominating agent is added portion-wise to a rapidly stirred reaction mixture containing the substrate and acid solvents.
$$
\text{1,3-bis(trifluoromethyl)benzene} + \text{Br}2 \xrightarrow[\text{H}2\text{SO}4/\text{CH}3\text{COOH}]{45^\circ C} \text{3,5-bis(trifluoromethyl)bromobenzene}
$$
- The reaction mixture is diluted with cold water.
- Organic and aqueous phases are separated.
- The organic phase is washed with aqueous sodium hydroxide (preferably 5 N) to remove acidic impurities.
- The product is obtained with high purity and can be used directly without further distillation.
| Parameter | Value |
|---|---|
| Assay Yield | 93.7% |
| Main Impurities | 0.6% 1,3-bis(trifluoromethyl)benzene (unreacted) |
| 1.0% 1,2-dibromo-3,5-bis(trifluoromethyl)benzene | |
| 0.3% 1,4-dibromo-3,5-bis(trifluoromethyl)benzene | |
| Total Isomer Byproducts (GC) | 2.0 mol % |
- The selectivity and rate are highly dependent on stirring speed and the acetic acid to sulfuric acid ratio.
- Slower stirring increases bis-bromination and reduces reaction rate.
- The process is scalable and cost-effective, suitable for large-scale manufacture.
Formation of 1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene
After obtaining the brominated aromatic intermediate, the next step is the synthesis of the triazene compound.
- The brominated aromatic compound (3,5-bis(trifluoromethyl)bromobenzene) is reacted with triazene-forming reagents.
- Typical triazene formation involves coupling the aromatic amine derivatives with diazonium salts or related intermediates under controlled conditions.
- The process generally includes:
- Conversion of the bromo-substituted aromatic to the corresponding amine.
- Diazotization of the amine.
- Coupling with a suitable nucleophile or triazene precursor to form the triazene linkage.
- The exact conditions for triazene formation are dependent on the reagents used but typically involve low temperatures to stabilize diazonium intermediates.
- Solvents such as aqueous acidic media or organic solvents may be employed.
- Purification often involves recrystallization or chromatographic techniques to achieve high purity (typically ≥95%).
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C14H7Br2F6N3 | 491.02 |
Summary Table of Preparation Steps
| Step | Starting Material | Reagents & Conditions | Product | Yield/Purity |
|---|---|---|---|---|
| 1 | 1,3-bis(trifluoromethyl)benzene | 1,3-dibromo-5,5-dimethylhydantoin, H2SO4/CH3COOH (6:1), 45 °C, rapid stirring | 3,5-bis(trifluoromethyl)bromobenzene | 93.7% yield, 98%+ purity |
| 2 | 3,5-bis(trifluoromethyl)bromobenzene | Amination, diazotization, coupling with triazene reagent | This compound | ≥95% purity (typical) |
Research Findings and Considerations
- The bromination step is critical and has been optimized to balance regioselectivity, yield, and byproduct minimization.
- The use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent offers advantages over N-bromosuccinimide in terms of selectivity and ease of handling.
- Control of acid solvent ratios and temperature is essential to achieve reproducible results.
- The triazene formation step requires careful control of diazonium intermediate stability and coupling conditions to avoid decomposition or side reactions.
- The final compound’s purity is crucial for its utility in further synthetic or pharmacological applications.
Q & A
Basic: What synthetic strategies are recommended for preparing 1,3-Bis[5-bromo-2-(trifluoromethyl)phenyl]triaz-1-ene?
Answer:
The synthesis typically involves coupling halogenated aromatic precursors with triazene-forming reagents. For example:
- Step 1: Start with 5-bromo-2-(trifluoromethyl)aniline (CAS RN not explicitly listed but structurally analogous to compounds in , e.g., 2-Bromo-5-(trifluoromethyl)aniline) .
- Step 2: Diazotization using NaNO₂/HCl to generate a diazonium salt.
- Step 3: Coupling with a second equivalent of the aryl bromide under basic conditions to form the triazene backbone.
- Purity control: Use column chromatography (silica gel, hexane/ethyl acetate) and verify purity via HPLC (>95%, as seen in and ) .
Basic: How should researchers characterize this compound’s structural integrity?
Answer:
Key analytical methods include:
- ¹⁹F NMR : To confirm trifluoromethyl group integration (δ ~ -60 to -65 ppm, based on analogs in and ) .
- ¹H NMR : Aromatic protons adjacent to bromine and CF₃ groups show distinct splitting patterns (e.g., doublets or doublet-of-doublets).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M–Br]⁺ fragments).
- Melting point : Compare observed values (e.g., 45–46°C for brominated analogs in ) to literature .
Advanced: How do electronic effects of bromine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
Answer:
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from the CF₃ group may slow transmetallation (observe kinetic vs. thermodynamic control).
- Trifluoromethyl : Strong electron-withdrawing effect deactivates the aryl ring, reducing electrophilic substitution but stabilizing intermediates in metal-catalyzed reactions.
- Methodological note : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and reaction temperatures (80–120°C) to mitigate dehalogenation side reactions .
Advanced: How can researchers resolve discrepancies in thermal stability data across studies?
Answer:
- Controlled experiments : Perform thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (air) atmospheres.
- Comparative analysis : Cross-reference decomposition points with structurally similar compounds (e.g., 1-Bromo-3,5-bis(trifluoromethyl)benzene in , which has a bp of 154°C) .
- Hypothesis testing : If decomposition occurs below theoretical melting points, assess purity via DSC (differential scanning calorimetry) to detect eutectic mixtures .
Methodological: What strategies mitigate impurities during large-scale synthesis?
Answer:
- Recrystallization : Use mixed solvents (e.g., ethanol/dichloromethane) to remove unreacted aryl bromide precursors.
- Byproduct identification : LC-MS to detect dimerization or dehalogenation products (common in triazene syntheses).
- Scale-up adjustments : Reduce reaction time to minimize hydrolysis of the triazene group (observe moisture-sensitive analogs in requiring 0–6°C storage) .
Advanced: What role does this compound play in photochemical or coordination chemistry applications?
Answer:
- Photolability : The triazene group may undergo UV-induced cleavage, releasing nitrogen and generating aryl radicals (useful in polymer cross-linking or surface functionalization).
- Ligand design : The bromine and CF₃ groups can enhance π-backbonding in transition metal complexes (e.g., Ru or Pd catalysts, as seen in and ) .
- Methodological note : Use UV-vis spectroscopy to track photodegradation kinetics and X-ray crystallography to resolve metal-ligand coordination modes.
Basic: What safety protocols are critical when handling this compound?
Answer:
- Storage : Store at 0–6°C in amber vials to prevent light-/moisture-induced degradation (as required for brominated trifluoromethyl compounds in and ) .
- Waste disposal : Neutralize reaction residues with dilute NaOH to hydrolyze triazene groups before disposal.
Advanced: How can computational modeling predict this compound’s behavior in catalytic cycles?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density at bromine (for coupling reactivity) and triazene nitrogen (for coordination).
- Solvent effects : Include PCM (polarizable continuum model) to simulate reaction environments (e.g., DMF or THF, common in and ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
